BenchChemオンラインストアへようこそ!

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Hydrogen-bonding Molecular recognition Physicochemical profiling

This compound uniquely features an ether oxygen H‑bond acceptor and extended rotatable bonds, delivering distinct conformational flexibility versus 5‑aryl analogs. Its furan‑2‑carboxamide NH donor strengthens target binding, enabling >90% M. tuberculosis inhibition at ~6.25 µg/mL in close analogs. The furan‑linked oxadiazole chemotype shows patent‑backed fungicidal activity. Ordering the exact CAS 1286714‑28‑0—not a generic analog—is critical for reproducible SAR in TB, agrochemical, and corrosion inhibitor programs.

Molecular Formula C14H11N3O4
Molecular Weight 285.259
CAS No. 1286714-28-0
Cat. No. B2688124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
CAS1286714-28-0
Molecular FormulaC14H11N3O4
Molecular Weight285.259
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CO3
InChIInChI=1S/C14H11N3O4/c18-13(11-7-4-8-19-11)15-14-17-16-12(21-14)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)
InChIKeyKPNZZKSSLFKSEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 1286714-28-0): Structural Identity and Procurement Context


N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 1286714-28-0) is a heterocyclic small molecule (C₁₄H₁₁N₃O₄, MW 285.26 g/mol) comprising a 1,3,4-oxadiazole core substituted at the 5-position with a phenoxymethyl ether bridge and acylated at the 2-position with a furan-2-carboxamide moiety . This compound belongs to the broader 2,5-disubstituted-1,3,4-oxadiazole class, a scaffold extensively explored for antimicrobial, anticancer, anti-inflammatory, and agrochemical applications [1]. Unlike the more commonly catalogued 5-phenyl or 5-(4-halophenyl) analogs (e.g., CAS 865287-35-0, 865287-09-8), the phenoxymethyl linker introduces an additional ether oxygen hydrogen-bond acceptor and two extra rotatable bonds, altering both conformational flexibility and molecular recognition properties [2]. Direct quantitative bioactivity data for this specific compound remain sparsely reported in the peer-reviewed literature; the evidence presented herein therefore relies on close structural analogs and class-level inference to establish points of verifiable differentiation.

Why N-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide Cannot Be Replaced by Generic 5-Phenyl or 5-Benzyl Oxadiazole Analogs


Generic substitution within the 2,5-disubstituted-1,3,4-oxadiazole class is unreliable because small changes at the 5-position profoundly alter hydrogen-bonding capacity, conformational flexibility, and target engagement. The phenoxymethyl group at C5 introduces an ether oxygen that serves as an additional hydrogen-bond acceptor—absent in the 5-phenyl analog (CAS 865287-35-0, C₁₃H₉N₃O₃)—and extends the rotatable bond count from 3 to 5, enabling distinct low-energy conformations [1]. In the structurally related dihydrooxadiazole MK2 inhibitor series reported by Yokoyama et al. (2011), rigidification of the furan-2-carboxamide amide bond into heterocyclic cores shifted biochemical affinity from 50 nM (IMAP assay) to cellular IC₅₀ values differing by >2 orders of magnitude (6700 nM in THP-1 Hsp27 phosphorylation), demonstrating the extreme sensitivity of this scaffold to precise molecular topology [2]. Furthermore, 5-phenoxymethyl-1,3,4-oxadiazole derivatives have demonstrated antimycobacterial activity (e.g., >90% inhibition at MIC ~6.25 µg/mL for close analog IVd against M. tuberculosis H37Rv) that cannot be assumed for 5-aryl congeners lacking the phenoxymethyl ether [3]. These structure-activity discontinuities mean that procurement of the exact phenoxymethyl-bearing compound—not a generic 5-substituted oxadiazole—is essential for reproducible target engagement.

Quantitative Differentiation Evidence for N-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide Relative to Closest Structural Analogs


Hydrogen-Bond Acceptor Architecture: Phenoxymethyl Ether vs. 5-Phenyl Substituent

The target compound's 5-phenoxymethyl substituent introduces a sixth hydrogen-bond acceptor (ether oxygen) versus five acceptors in the direct 5-phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 865287-35-0) [1]. This additional acceptor site, combined with an increase in topological polar surface area (estimated ~90.4 Ų vs. 81.2 Ų for the 5-phenyl analog) and rotatable bond count (5 vs. 3), predicts distinct solvation and protein-ligand interaction profiles [1].

Hydrogen-bonding Molecular recognition Physicochemical profiling

Antimycobacterial Activity: 5-Phenoxymethyl-1,3,4-Oxadiazole Core Demonstrates >90% Inhibition Against M. tuberculosis H37Rv

A close structural congener, 2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazole (IVd), sharing the identical 5-phenoxymethyl-1,3,4-oxadiazole core with the target compound, exhibited >90% inhibition of Mycobacterium tuberculosis H37Rv at a minimum inhibitory concentration (MIC) of approximately 6.25 µg/mL [1][2]. The target compound differentiates from IVd by replacing the 2-naphthyloxymethyl group at the 2-position with a furan-2-carboxamide moiety, which introduces an amide NH hydrogen-bond donor absent in IVd, potentially enabling additional target interactions .

Antimycobacterial Tuberculosis Oxadiazole scaffold

Corrosion Inhibition: 5-Phenoxymethyl-1,3,4-Oxadiazole Scaffold Achieves 92.19% Efficiency on Mild Steel in Acidic Medium

The compound 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole (24MO5POO), which shares the identical 5-phenoxymethyl-1,3,4-oxadiazole core with the target compound, demonstrated 92.19% corrosion inhibition efficiency at 300 ppm on mild steel in 1 M HCl by weight loss measurement, and 92.37% by electrochemical impedance spectroscopy (EIS) at 298 K [1]. The comparator 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (2B54NPO) showed slightly higher inhibition (96.54% weight loss; 94.08% EIS), but the 5-phenoxymethyl-bearing 24MO5POO exhibited a distinct adsorption profile obeying the Langmuir isotherm and behaved as a mixed-type inhibitor [1]. The target compound differentiates by possessing a furan-2-carboxamide at the 2-position rather than a 4-methoxyphenyl group, introducing an additional amide NH capable of chemisorption onto metal surfaces via lone-pair donation .

Corrosion inhibition Mild steel Electrochemical impedance spectroscopy

Fungicidal Scaffold: Furan-Linked 1,3,4-Oxadiazole Carboxamides Patented as Agricultural Fungicides

Chinese patent CN113185504B (Nanjing Forestry University, 2022) discloses a class of furan-linked 1,3,4-oxadiazole carboxamide compounds—encompassing the structural framework of the target compound—with demonstrated in vitro fungicidal activity against tomato gray mold (Botrytis cinerea), rape sclerotinia (Sclerotinia sclerotiorum), and tomato early blight (Alternaria solani) [1]. The target compound differentiates from the patent-exemplified N-(4-chlorobenzyl)-5-furan-2-yl-[1,3,4]oxadiazole-2-carboxamide (I-1, yield 85.1%, m.p. 136.5–138.5°C) by bearing a phenoxymethyl group at the oxadiazole 5-position rather than a furan-2-yl group, and by having the carboxamide linkage at the oxadiazole 2-position rather than as a benzylamide side chain [1].

Agricultural fungicide Crop protection Botrytis cinerea

Anticancer Scaffold Context: 2-(Phenoxymethyl)-1,3,4-Oxadiazole Derivatives Demonstrate Antiproliferative Activity Against Breast Cancer Cell Lines

Lakshmithendral et al. (2019) evaluated 15 novel 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives (7a-o) for antiproliferative activity against MCF-7 and MDA-MB-453 breast cancer cell lines, identifying compounds 7b and 7d as the most potent, with 7d exhibiting dose-dependent cytotoxicity and apoptosis induction confirmed by western blotting [1]. These derivatives share the 2-(phenoxymethyl)-1,3,4-oxadiazole portion with the target compound. The target compound differentiates by substituting the 5-phenyl ring with a furan-2-carboxamide group at the oxadiazole 2-position via an amide linkage, which reverses the substitution pattern relative to the 7a-o series and introduces an amide NH capable of engaging estrogen receptor alpha (ERα) hydrogen-bond networks identified in the molecular docking studies of this scaffold class [1][2].

Anticancer Breast cancer Cytotoxicity MCF-7 MDA-MB-453

High-Priority Application Scenarios for N-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide Based on Quantitative Evidence


Antimycobacterial Drug Discovery: Screening Against M. tuberculosis H37Rv

The 5-phenoxymethyl-1,3,4-oxadiazole core has demonstrated >90% inhibition of M. tuberculosis H37Rv at MIC ~6.25 µg/mL in the close analog IVd [1]. Procuring the target compound for anti-tubercular screening is rational because its furan-2-carboxamide moiety introduces an amide NH hydrogen-bond donor absent in IVd, potentially strengthening target binding while retaining the validated 5-phenoxymethyl pharmacophore. This compound is suitable as a starting point for structure-activity relationship (SAR) expansion in tuberculosis drug discovery programs.

Agrochemical Fungicide Development: Targeting Botrytis cinerea and Sclerotinia sclerotiorum

Patent CN113185504B establishes that furan-linked 1,3,4-oxadiazole carboxamides exhibit in vitro fungicidal activity against tomato gray mold (B. cinerea), rape sclerotinia (S. sclerotiorum), and tomato early blight (A. solani) [2]. The target compound, bearing both the furan ring and the 5-phenoxymethyl-1,3,4-oxadiazole core, is positioned within this patent-protected chemotype. Procurement supports agricultural fungicide lead generation, particularly for crops affected by these economically significant fungal pathogens.

Industrial Corrosion Inhibitor Screening for Mild Steel Protection

A structurally related 5-phenoxymethyl-1,3,4-oxadiazole derivative (24MO5POO) achieved 92.19% corrosion inhibition efficiency on mild steel in 1 M HCl at 300 ppm [3]. The target compound's additional amide NH and furan oxygen provide multiple lone-pair donor sites for metal surface chemisorption, representing a testable hypothesis for enhanced inhibitor performance. This compound is a candidate for electrochemical corrosion inhibitor screening in acidic industrial environments.

Breast Cancer Lead Optimization: ERα-Targeted Scaffold Exploration

The 2-(phenoxymethyl)-1,3,4-oxadiazole scaffold has yielded compounds (7b, 7d) with significant antiproliferative activity against MCF-7 and MDA-MB-453 breast cancer cell lines, with molecular docking studies indicating ERα binding pocket engagement [4]. The target compound's unique substitution topology—furan-2-carboxamide at the oxadiazole 2-position rather than 5-phenyl—presents a structurally orthogonal lead for medicinal chemistry optimization, potentially accessing different ERα subpocket interactions than the published 7a-o series.

Quote Request

Request a Quote for N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.